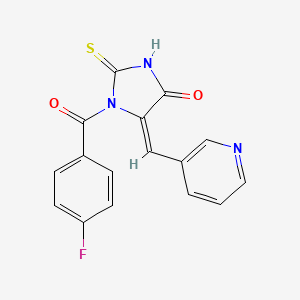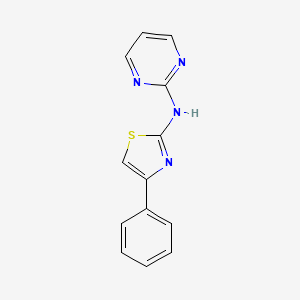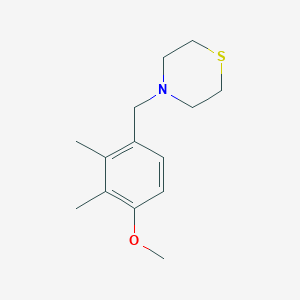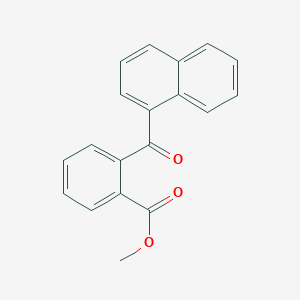![molecular formula C13H10F3NO2 B5688569 2-methyl-N-[3-(trifluoromethyl)phenyl]-3-furamide](/img/structure/B5688569.png)
2-methyl-N-[3-(trifluoromethyl)phenyl]-3-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-[3-(trifluoromethyl)phenyl]-3-furamide is a chemical compound commonly known as TFMF. It is a furan derivative that has been widely used in scientific research due to its unique properties. TFMF is an important compound in the field of pharmacology and has been studied extensively for its potential therapeutic applications.
作用機序
The mechanism of action of TFMF is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters. TFMF has been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is a neurotransmitter that has a calming effect on the nervous system. TFMF has also been shown to inhibit the activity of certain enzymes that are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects
TFMF has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines in the body, which can help to reduce inflammation and pain. TFMF has also been shown to increase the levels of antioxidants in the body, which can help to protect against oxidative stress. In addition, TFMF has been shown to have a calming effect on the nervous system, which can help to reduce anxiety and promote relaxation.
実験室実験の利点と制限
TFMF has a number of advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. TFMF is also relatively inexpensive, making it an attractive option for researchers on a budget. However, there are also some limitations to the use of TFMF in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. In addition, TFMF has a low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are a number of future directions for research on TFMF. One area of interest is the potential use of TFMF in the treatment of neurodegenerative disorders. TFMF has been shown to have neuroprotective properties, and further research is needed to determine its potential as a therapeutic agent for these conditions. Another area of interest is the potential use of TFMF in the treatment of cancer. TFMF has been shown to have anticancer properties, and further research is needed to determine its potential as a chemotherapeutic agent. Finally, further research is needed to better understand the mechanism of action of TFMF and its potential applications in other areas of medicine and science.
合成法
TFMF can be synthesized using a variety of methods. One common method involves the reaction of 2-methyl-3-furoic acid with trifluoromethylphenylamine in the presence of a dehydrating agent. Another method involves the reaction of 2-methyl-3-furoic acid with trifluoromethylphenyl isocyanate. The synthesis of TFMF is a complex process that requires careful attention to detail and a thorough understanding of the chemical reactions involved.
科学的研究の応用
TFMF has been studied extensively in scientific research for its potential therapeutic applications. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. TFMF has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. In addition, TFMF has been shown to have potential applications in the field of cancer research.
特性
IUPAC Name |
2-methyl-N-[3-(trifluoromethyl)phenyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c1-8-11(5-6-19-8)12(18)17-10-4-2-3-9(7-10)13(14,15)16/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUKDMLVLKWTHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[3-(trifluoromethyl)phenyl]furan-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(cyclopropylcarbonyl)-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5688491.png)
![4-(1-{1-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}ethyl)morpholine](/img/structure/B5688498.png)


![5-tert-butyl-4-[(1-oxophthalazin-2(1H)-yl)methyl]-2-furamide](/img/structure/B5688526.png)
![1,3-dimethyl-N-(2,2,2-trifluoro-1-pyridin-3-ylethyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5688532.png)
![5-(dimethylamino)-2-[2-(2-methoxy-4-methylphenoxy)ethyl]pyridazin-3(2H)-one](/img/structure/B5688535.png)
![3-{1-[(6-methyl-4-oxo-4H-pyran-2-yl)carbonyl]piperidin-4-yl}-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B5688536.png)
![(1S*,5R*)-6-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5688557.png)



![9-[(3-methyl-1H-1,2,4-triazol-5-yl)acetyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5688605.png)
![N,N-dimethyl-1-(4-methylphenyl)-2-oxo-2-[4-(3-pyridinyloxy)-1-piperidinyl]ethanamine](/img/structure/B5688612.png)